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Compound of Interest

Compound Name: 1-Chloro-5-iodopentane

Cat. No.: B1345565 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Chloro-5-iodopentane (CAS No: 60274-60-4), a valuable bifunctional haloalkane intermediate

in organic synthesis. The document details its nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) characteristics. Due to the limited availability of publicly

accessible, fully assigned raw data for this specific compound, this guide combines reported

data with predicted values derived from established spectroscopic principles and data from

analogous compounds.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 1-Chloro-5-iodopentane.

¹H NMR (Proton NMR) Data (Predicted)
Solvent: CDCl₃, Reference: TMS (0 ppm)
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Position
Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

H-1 (CH₂-Cl) 3.54 Triplet (t) 2H 6.6

H-2 1.83 Quintet 2H 7.1

H-3 1.51 Quintet 2H 7.2

H-4 1.90 Quintet 2H 7.0

H-5 (CH₂-I) 3.20 Triplet (t) 2H 6.8

Note: Predictions are based on established increments for haloalkanes and analysis of similar

structures.

¹³C NMR (Carbon-13 NMR) Data (Predicted)
Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Position Chemical Shift (δ, ppm)

C-1 (-CH₂-Cl) 44.8

C-2 32.1

C-3 29.8

C-4 33.2

C-5 (-CH₂-I) 6.5

Note: Predicted chemical shifts are based on additivity rules and comparison with compounds

like 1-chloropentane and 1-iodopentane.[1]

IR (Infrared) Spectroscopy Data
Sample: Neat, Liquid

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://m.youtube.com/watch?v=FCCFiyoDTaM
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1345565?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Frequency (cm⁻¹) Intensity Assignment

2935-2860 Strong C-H stretching (alkane CH₂)

1465 Medium C-H bending (scissoring)

1250 Medium C-I stretching

725 Strong C-Cl stretching

645 Strong -(CH₂)n- rocking

Note: IR peak assignments are based on characteristic vibrational frequencies for alkyl halides.

The IR spectra of this compound in liquid and solid states have been previously studied.[2]

MS (Mass Spectrometry) Data
Method: Electron Ionization (EI)

m/z Relative Abundance (%) Proposed Fragment

232/234 <1
[M]⁺ (Molecular Ion, Cl isotope

pattern)

105 High [C₅H₁₀Cl]⁺ (Loss of I)

69 Base Peak [C₅H₉]⁺ (Loss of I and HCl)

41 High [C₃H₅]⁺ (Allyl cation)

Note: The fragmentation pattern is consistent with that of long-chain haloalkanes. The most

prominent peaks reported by the NIST Mass Spectrometry Data Center are at m/z 69, 41, and

105.[3] The molecular ion is expected to be of very low abundance due to the lability of the C-I

bond.

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: A sample of approximately 10-20 mg of 1-Chloro-5-iodopentane is

dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR

tube.

Instrumentation: A 400 MHz (or higher field) NMR spectrometer is used for analysis.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Spectral Width: -2 to 12 ppm.

Acquisition Time: 3-4 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 16-32, averaged to improve signal-to-noise.

Processing: Fourier transformation, phase correction, and baseline correction are applied.

Chemical shifts are referenced to the TMS signal at 0 ppm.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: 0 to 220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, averaged to achieve adequate signal-to-noise.

Processing: Fourier transformation with an exponential multiplication (line broadening of 1-

2 Hz), phase correction, and baseline correction. Chemical shifts are referenced to the

central peak of the CDCl₃ triplet at 77.16 ppm.
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Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: As 1-Chloro-5-iodopentane is a liquid at room temperature, the

spectrum is acquired using a neat sample. A single drop of the liquid is placed directly onto

the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier-Transform Infrared spectrometer equipped with a single-reflection

ATR accessory.

Data Acquisition:

Background Scan: A background spectrum of the clean, empty ATR crystal is recorded.

Sample Scan: The sample is applied, and the spectrum is recorded.

Spectral Range: 4000 to 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 32 scans are co-added for both the background and sample spectra to

improve the signal-to-noise ratio.

Processing: The final spectrum is presented in transmittance mode after automatic

background subtraction.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of 1-Chloro-5-iodopentane is prepared by dissolving

10 µL of the compound in 1 mL of a volatile solvent such as dichloromethane or ethyl

acetate.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron

ionization (EI) source.

Gas Chromatography Method:

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness,

5% phenyl methylpolysiloxane).
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Injection Volume: 1 µL.

Injector Temperature: 250 °C.

Split Ratio: 50:1.

Carrier Gas: Helium, with a constant flow rate of 1 mL/min.

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at

10 °C/min to 250 °C, and hold for 5 minutes.

Mass Spectrometry Method:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Mass Range: Scan from m/z 35 to 300.

Data Acquisition: Full scan mode.

Processing: The resulting total ion chromatogram (TIC) is analyzed, and the mass

spectrum corresponding to the chromatographic peak of 1-Chloro-5-iodopentane is

extracted and background-subtracted.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of 1-Chloro-5-iodopentane.
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Caption: Workflow for the spectroscopic identification of 1-Chloro-5-iodopentane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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